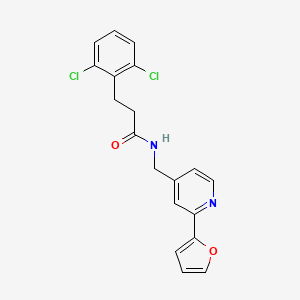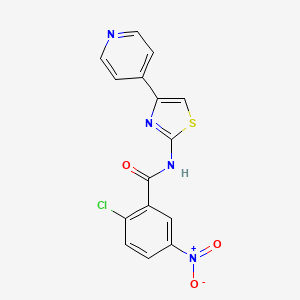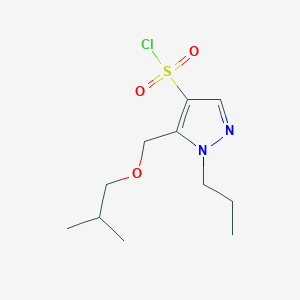
3-(2,6-dichlorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-(2,6-dichlorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)propanamide" is a chemical entity that appears to be related to a class of compounds with potential biological activity. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as chlorophenyl groups, furan rings, and propanamide backbones, which can provide insights into the chemical and biological characteristics of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions. For instance, the preparation of N-substituted 2-(2-chloroacetamido)-3-(furan-2-yl)propanamides involves the reaction of chloroacetyl chloride with N-substituted 2-amino-3-(furan-2-yl)propanamides, which are obtained through condensation and subsequent hydrolysis steps . This suggests that the synthesis of "3-(2,6-dichlorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)propanamide" could also involve similar condensation and functional group transformation reactions.
Molecular Structure Analysis
The molecular structure of compounds in this class can be complex, with potential for various intermolecular interactions. For example, the crystal structure of a related compound, N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide, was determined by single-crystal X-ray diffraction, revealing intermolecular hydrogen bonds that stabilize the crystal structure . This indicates that "3-(2,6-dichlorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)propanamide" may also exhibit a well-defined crystal structure with specific intermolecular interactions.
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from their functional groups. The presence of amide bonds suggests potential for hydrolysis under certain conditions, while the aromatic rings may undergo electrophilic substitution reactions. The synthesis of related compounds involves the use of chloroacetyl chloride, indicating that chlorination reactions are relevant to this class of chemicals .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are likely influenced by their molecular structure. For instance, the presence of chlorophenyl groups can increase molecular weight and potentially affect the lipophilicity of the compound. The furan ring could contribute to the compound's electronic properties and reactivity. The biological activity of similar compounds has been tested, with some showing inhibitory activity towards root growth in plants and antifungal activity against various pathogens . These activities suggest that "3-(2,6-dichlorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)propanamide" may also possess biological properties that could be of interest in agricultural or pharmaceutical applications.
Aplicaciones Científicas De Investigación
Potential Research Applications
Herbicide Action and Environmental Behavior : Compounds similar to 3-(2,6-dichlorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)propanamide, such as 2,4-dichlorophenoxyacetic acid (2,4-D), are widely used in agriculture as herbicides. Research focuses on their mechanisms of action, environmental fate, and degradation, including microbial biodegradation, to understand and mitigate their environmental impact (Magnoli et al., 2020).
Pharmacological Properties : Diuretics and other pharmacologically active compounds with structures incorporating elements similar to the given chemical, such as xipamide and torasemide, have been extensively studied for their pharmacodynamic and pharmacokinetic properties. These studies include their therapeutic efficacy in treating conditions like hypertension and edema, offering insights into how structural components influence drug action (Prichard & Brogden, 1985); (Friedel & Buckley, 1991).
Optoelectronic Materials : The integration of furanyl or thienyl substituents into compounds for optoelectronic applications indicates a potential research avenue for the chemical , particularly in the development of novel materials for electronic devices, luminescent elements, and photoelectric conversion elements. Such research highlights the role of heterocyclic components in enhancing the properties of optoelectronic materials (Lipunova et al., 2018).
Propiedades
IUPAC Name |
3-(2,6-dichlorophenyl)-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O2/c20-15-3-1-4-16(21)14(15)6-7-19(24)23-12-13-8-9-22-17(11-13)18-5-2-10-25-18/h1-5,8-11H,6-7,12H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPFCNAZFANUEIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CCC(=O)NCC2=CC(=NC=C2)C3=CC=CO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2525650.png)
![Tert-butyl 7-formyl-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B2525652.png)

![7-Fluoro-3-[[1-(6-propan-2-yloxypyridine-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2525654.png)
![ethyl 3-[1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2525656.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2525657.png)
![3-(4-ethoxyphenyl)-2-(ethylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2525659.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(2-fluorophenyl)amino]acetamide](/img/structure/B2525661.png)
![3-(4-Chloro-3,5-dimethylpyrazolyl)-1-{4-[(4-methylphenyl)sulfonyl]piperazinyl} butan-1-one](/img/structure/B2525662.png)




![2-(4-benzylpiperazin-1-yl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2525672.png)